FR 180204

Vue d'ensemble

Description

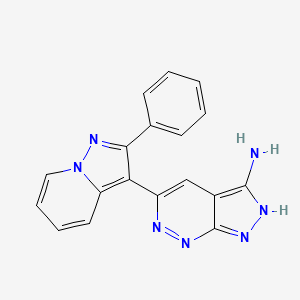

FR 180204 est un composé chimique connu pour son rôle d'inhibiteur sélectif des kinases régulées par le signal extracellulaire (ERK) 1 et 2. Ces kinases font partie de la voie des protéines kinases activées par les mitogènes (MAPK), qui est essentielle à divers processus cellulaires tels que la prolifération, la différenciation et la survie . Le nom chimique complet du composé est 5-(2-phényl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FR 180204 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau pyrazolo[1,5-a]pyridine et la fonctionnalisation subséquente pour introduire le fragment pyrazolo[3,4-c]pyridazine. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de températures élevées pour faciliter les réactions de cyclisation .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le processus comprend également des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

FR 180204 subit principalement des réactions de substitution en raison de la présence de plusieurs atomes d'azote dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : impliquent généralement des nucléophiles tels que des amines ou des thiols en conditions basiques.

Réactions d'oxydation : peuvent être réalisées en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués de this compound, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son inhibition sélective de ERK1 et ERK2. Voici quelques-unes de ses principales applications :

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP de ERK1 et ERK2. Cela empêche la phosphorylation et l'activation de ces kinases, bloquant ainsi les voies de signalisation en aval qui régulent la prolifération, la différenciation et la survie cellulaires . Les cibles moléculaires de this compound sont les kinases ERK1 et ERK2, et son inhibition conduit à la suppression de divers processus cellulaires médiés par ces kinases .

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name : 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Selectivity : IC50 values are 0.14 μM for ERK2 and 0.31 μM for ERK1, indicating a high level of selectivity for ERK over other kinases such as p38α (IC50 = 10 μM) .

This compound functions as an ATP-competitive inhibitor, impacting various cellular processes such as proliferation, differentiation, and apoptosis. Its inhibition of the ERK pathway has implications for treating conditions like rheumatoid arthritis and various cancers.

Rheumatoid Arthritis

In a study using collagen-induced arthritis (CIA) in DBA/1 mice, this compound significantly ameliorated clinical symptoms and reduced plasma anti-collagen type II antibody levels by 62%. The compound also inhibited the proliferation of collagen-reactive T cells in vitro, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

| Parameter | Control (CIA) | This compound Treatment (100 mg/kg) |

|---|---|---|

| Clinical Arthritis Score | High | Significantly Lower |

| Body Weight Loss | Significant | Reduced |

| Plasma Anti-CII Antibodies | Elevated | Decreased by 62% |

Cancer Research

This compound has been studied for its effects on various cancer cell lines, including colorectal cancer. In combination with other agents like API-1, it demonstrated enhanced apoptotic effects and cytotoxicity compared to single-agent treatments. The compound inhibited signaling pathways associated with cell survival and proliferation .

| Cell Line | Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| DLD-1 | This compound + API-1 | Reduced | Increased |

| LoVo | This compound + API-1 | Reduced | Increased |

Osteoclast Differentiation

In studies examining osteoclast differentiation, this compound was shown to inhibit RANKL-induced signaling pathways, thereby affecting osteoclastogenesis. This suggests potential applications in bone-related diseases such as osteoporosis .

Mechanistic Insights

This compound's mechanism of action involves the inhibition of ERK signaling pathways that are crucial for cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and modulate immune responses in autoimmune diseases.

Case Study: Combination Therapy in Colorectal Cancer

A study investigated the synergistic effects of this compound combined with API-1 on colorectal cancer cells (DLD-1 and LoVo). Results showed that this combination led to significant downregulation of anti-apoptotic proteins while enhancing pro-apoptotic markers. This case highlights the potential of this compound in combination therapies for more effective cancer treatment .

Mécanisme D'action

FR 180204 exerts its effects by competitively inhibiting the ATP-binding site of ERK1 and ERK2. This prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that regulate cell proliferation, differentiation, and survival . The molecular targets of this compound are the ERK1 and ERK2 kinases, and its inhibition leads to the suppression of various cellular processes mediated by these kinases .

Comparaison Avec Des Composés Similaires

FR 180204 est unique en raison de sa forte sélectivité pour ERK1 et ERK2 par rapport aux autres kinases. Les composés similaires comprennent :

U0126 : Un autre inhibiteur de ERK, mais avec un mécanisme d'action différent.

PD98059 : Inhibe la kinase en amont MEK, qui active ERK.

SP600125 : Un inhibiteur de kinase à large spectre actif contre de multiples kinases, y compris ERK.

Ces composés diffèrent par leur sélectivité et leur mécanisme d'action, ce qui fait de this compound un outil précieux pour étudier les rôles spécifiques de ERK1 et ERK2 dans les processus cellulaires .

Activité Biologique

FR 180204 is a selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. As an ATP-competitive inhibitor, it has garnered attention for its potential therapeutic applications in various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different cellular contexts, and relevant case studies.

- Chemical Name: 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Purity: ≥98%

- Selectivity:

- IC50 for ERK2: 0.14 μM

- IC50 for ERK1: 0.31 μM

- IC50 for p38α: 10 μM (30-fold selectivity over ERK)

This compound shows no significant activity against several other kinases, including MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations less than 30 μM .

This compound acts by binding to the ATP-binding site of ERK1 and ERK2, inhibiting their kinase activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound has been identified as a Type I ATP-competitive inhibitor with a unique binding profile that allows it to selectively inhibit ERK without affecting other MAPKs .

Table: Inhibition Potency of this compound

| Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|

| ERK1 | 0.31 | - |

| ERK2 | 0.14 | - |

| p38α | 10 | 30-fold |

| MEK1 | >30 | Not active |

| MKK4 | >30 | Not active |

| IKKα | >30 | Not active |

Efficacy in Cancer Cell Lines

Research indicates that this compound has significant effects on various cancer cell lines:

- Colorectal Cancer: In studies involving DLD-1 and LoVo cells, this compound demonstrated potent antiproliferative effects when combined with Akt inhibitors (API-1). The combination therapy resulted in enhanced apoptosis and reduced cell viability compared to single-agent treatments .

- Pancreatic Cancer: Treatment with this compound prior to conventional chemotherapeutics showed an additive effect on cancer cell viability over three days of treatment. This suggests that MEK inhibition can enhance the efficacy of standard chemotherapy regimens .

Inhibition of Specific Pathways

This compound has been shown to inhibit TGFβ-induced AP-1 activation in Mv1Lu cells with an IC50 of 3.1 μM. This inhibition is crucial as AP-1 is involved in various cellular processes including proliferation and differentiation .

Case Study: COX-2 Expression

In a study involving MG-63 osteosarcoma cells pre-incubated with this compound followed by LPA treatment, the compound effectively inhibited COX-2 induction. This suggests potential applications in inflammatory conditions where COX-2 plays a critical role .

Propriétés

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECMUKVOMUNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.